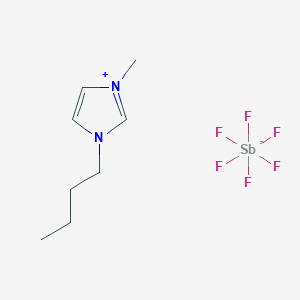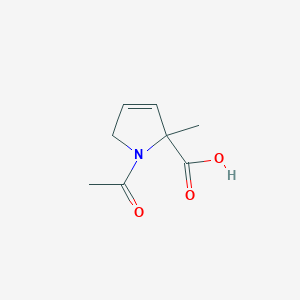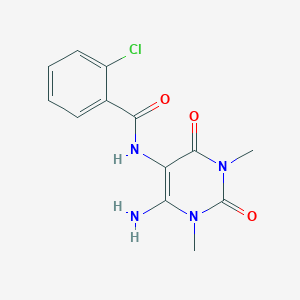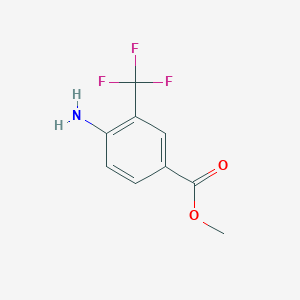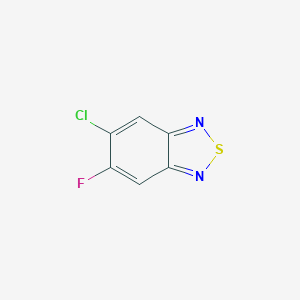
N-(2-phenylethyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)cyclopentanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Tracer Development for NR2B Subunit-Containing NMDA Receptors
A study by Christiaans et al. (2014) developed a positron emission tomography (PET) ligand for the NR2B binding site of the NMDA receptor, using a derivative of N-(2-phenylethyl)cyclopentanamine. This ligand can enter the brain and bind to the NR2B subunit-containing NMDAr in the rodent brain, which is significant for assessing N-methyl-D-aspartate receptor bio-availability in neurodegenerative disorders like Alzheimer's disease. However, high sigma-1 receptor binding may limit its future application as a PET probe (Christiaans et al., 2014).
Development of Metal Complexes for Catalysis
Shin et al. (2016) synthesized and characterized metal complexes containing N,N-chelating ligands, including derivatives of this compound. These complexes, specifically with cobalt(II), copper(II), and zinc(II), were used to create distorted geometries through the coordinative interaction of the nitrogen atom of the cyclopentylamine moiety and the metal centers. The Co(II) complex exhibited high catalytic activity for the polymerization of MMA, indicating potential applications in materials science (Shin et al., 2016).
Identifying High-Affinity Inhibitors of CDK2 for Anticancer Therapy
Mohammad et al. (2019) performed structure-based virtual screening to identify potent CDK2 inhibitors, a key protein kinase in cell cycle regulation linked to cancer progression. They discovered that a compound structurally similar to this compound showed promise as a potential scaffold for developing CDK2 inhibitors, thereby contributing to therapeutic management of cancer (Mohammad et al., 2019).
Analysis of Novel Pyrazole and Isoxazole Derivatives for Antimicrobial and Anti-Inflammatory Agents
Kendre et al. (2015) focused on the synthesis and evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including compounds related to this compound. These compounds were assessed for their antimicrobial and anti-inflammatory activities, showing potential as therapeutic agents (Kendre et al., 2015).
Safety and Hazards
Direcciones Futuras
The future directions for “N-(2-phenylethyl)cyclopentanamine” and related compounds could involve further exploration of their therapeutic potential. A review on 2-phenethylamines in medicinal chemistry discusses the presence and role of 2-phenethylamines in medicinal chemistry . It suggests that future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
Propiedades
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNDVNDXTOLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406623 |
Source


|
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160567-89-5 |
Source


|
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
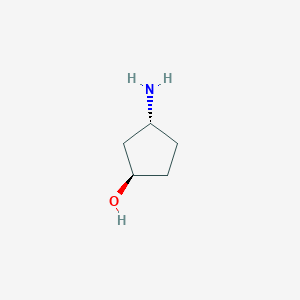
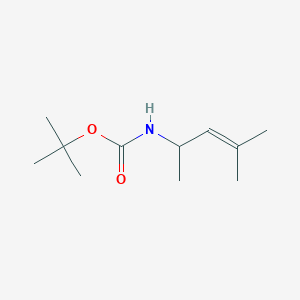
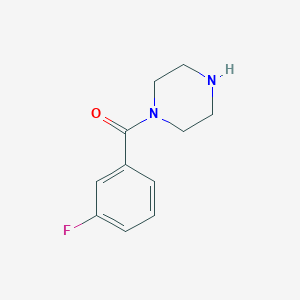
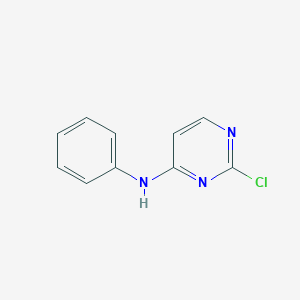
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)
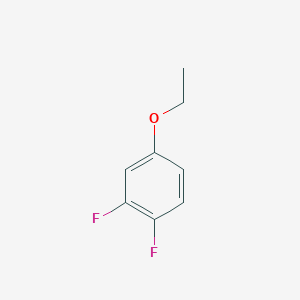
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
